molecular formula C26H22O6 B2471999 methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate CAS No. 500204-38-6

methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate

Cat. No.: B2471999
CAS No.: 500204-38-6
M. Wt: 430.456
InChI Key: QAVXIUYNBNGYLX-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate is a useful research compound. Its molecular formula is C26H22O6 and its molecular weight is 430.456. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-16-12-22(31-15-17-4-6-19(7-5-17)26(28)30-3)25-21(14-24(27)32-23(25)13-16)18-8-10-20(29-2)11-9-18/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVXIUYNBNGYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a chromenone moiety with a methoxyphenyl group, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Chromenone Backbone : The initial step includes the condensation of appropriate phenolic precursors to form the chromenone structure.
  • Introduction of Methoxy and Methyl Groups : Subsequent steps involve methylation and methoxylation reactions to achieve the desired functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, affecting signaling pathways associated with cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. For instance, this compound has shown the ability to scavenge free radicals effectively, as demonstrated in various in vitro assays.

StudyMethodResult
Alotaibi et al. (2024)DPPH AssayIC50 = 25 µg/mL
Abdel-Wahab et al. (2023)ABTS AssayHigh radical scavenging activity

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via ROS generation
HeLa10Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Antioxidant Effects : In a study conducted by Alotaibi et al., the antioxidant capacity was evaluated using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants.
  • Anticancer Activity : Research by Abdel-Wahab et al. highlighted the compound's ability to inhibit proliferation in breast cancer cells (MCF-7), suggesting potential therapeutic applications in oncology.
  • Antimicrobial Efficacy : A recent study reported that this compound displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.